4-Phenyl-1-propan-2-ylimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

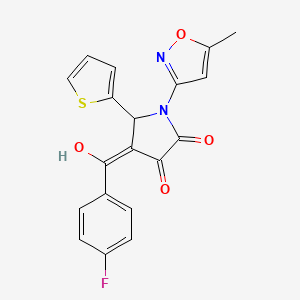

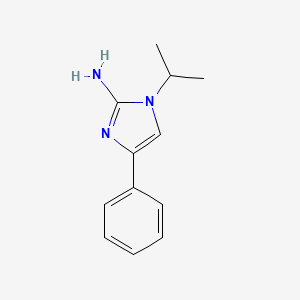

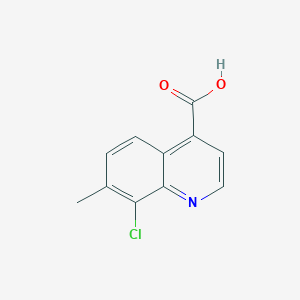

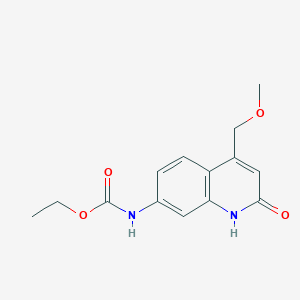

The compound 4-Phenyl-1-propan-2-ylimidazol-2-amine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps such as cyclization, hydrolysis, and methylation. For instance, the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a related compound, was achieved through a three-step sequence with an overall yield of 27.4% . This demonstrates the challenges in optimizing the synthesis of such compounds for pharmaceutical applications.

Molecular Structure Analysis

Imidazole derivatives often exhibit interesting molecular structures due to the presence of nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. For example, the crystal structure of a related compound, 4-[(2-methoxy-4-nitro-phenylazo)-phenyl]-dimethyl-amine, shows that it crystallizes in the triclinic system with two independent molecules in the asymmetric unit, interacting through hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

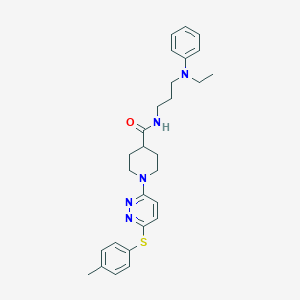

Imidazole derivatives can participate in various chemical reactions, including nucleophilic substitution, as seen in the formation of N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine . These reactions are crucial for the modification of the imidazole core and the introduction of functional groups that can enhance the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of nitrogen atoms and the ability to form hydrogen bonds can affect their solubility, boiling and melting points, and stability. The photophysical properties of some imidazole derivatives, such as their fluorescence in response to metal ions, have been studied, indicating potential applications as chemosensors .

Scientific Research Applications

Synthesis and Material Applications

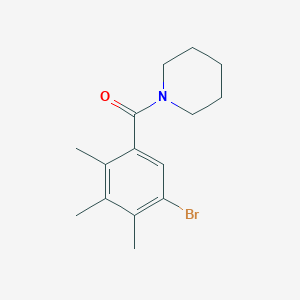

- Polymer Synthesis and Optical Properties : A study by Takagi et al. (2013) focused on the synthesis of poly(p-benzamide)s bearing oligothiophene on the nitrogen atom through an alkylene spacer. These compounds, including derivatives similar to "4-Phenyl-1-propan-2-ylimidazol-2-amine," were synthesized for their optical properties, showing potential applications in materials science, particularly in the development of novel polymeric materials with controlled polymerization and interesting emission properties (Takagi et al., 2013).

Catalysis and Chemical Synthesis

- Catalysis by Metal Complexes : Ghani and Mansour (2011) discussed the synthesis of Pd(II) and Pt(II) complexes containing benzimidazole ligands, including structures related to "this compound," exploring their potential as catalysts in organic synthesis and their cytotoxicity, indicating their applicability in the synthesis of potential anticancer compounds (Ghani & Mansour, 2011).

Photophysical and Electrochemical Applications

- Organic Light Emitting Diodes (OLEDs) : Research by Tagare et al. (2018) synthesized star-shaped conjugated materials based on the phenanthroimidazole core, related to "this compound," for use in OLEDs. These materials demonstrated high glass transition temperatures, thermal stabilities, and efficient device performance, showcasing their potential in the development of advanced OLEDs (Tagare et al., 2018).

Environmental and Sensing Applications

- Ion Recognition and Sensing : Esteves et al. (2016) developed fluorescent 4,5-diarylimidazolyl-phenylalanines, incorporating structures akin to "this compound," as novel amino acid-based fluorimetric chemosensors for ion recognition. These compounds demonstrated strong interactions with metal ions like Cu2+ and Fe3+, suggesting their applicability in the development of chemosensory systems for environmental monitoring and analytical chemistry (Esteves et al., 2016).

Safety and Hazards

The safety data sheet for 4-Phenyl-1-propan-2-ylimidazol-2-amine indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-phenyl-1-propan-2-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)15-8-11(14-12(15)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYXRHCZBQHHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1851440-02-2 |

Source

|

| Record name | 4-phenyl-1-(propan-2-yl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730063.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2730069.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2730072.png)